Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Description
Chemical Identity and Systematic Nomenclature
The systematic nomenclature of pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- follows International Union of Pure and Applied Chemistry guidelines, providing a precise structural description of this complex heterocyclic compound. The official International Union of Pure and Applied Chemistry name, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, indicates the presence of a pyridine ring as the parent structure with substitution at the 2- and 5-positions. The bromine atom occupies the 2-position of the pyridine ring, while the 5-position contains an imidazolyl substituent that itself bears a trifluoromethyl group at its 5-position. Chemical suppliers and databases list numerous synonymous names for this compound, including 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridine and various database-specific identifiers such as SCHEMBL9940317 and DB-104366.
The molecular structure contains nine carbon atoms, five hydrogen atoms, one bromine atom, three fluorine atoms, and three nitrogen atoms, resulting in a molecular weight that can be calculated from the empirical formula C9H5BrF3N3. This particular arrangement creates a bicyclic system where the imidazole ring is directly connected to the pyridine ring through a carbon-carbon bond, establishing a rigid biaryl framework. The trifluoromethyl group attached to the imidazole ring significantly influences the electronic properties of the entire molecule, contributing to increased lipophilicity and metabolic stability. Database entries consistently report high purity specifications, typically 95% or greater, indicating the compound's availability as a well-characterized research material. The systematic naming convention ensures unambiguous identification across different chemical databases and literature sources, facilitating accurate communication within the scientific community.
Table 1: Chemical Identifiers and Properties
Historical Context in Heterocyclic Chemistry
The development of pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- must be understood within the broader historical context of heterocyclic chemistry, particularly the discovery and development of both pyridine and imidazole ring systems. Pyridine itself was first discovered by Scottish scientist Thomas Anderson in 1849 during his examination of oils obtained from high-temperature heating of animal bones. Anderson named this colorless liquid with an unpleasant odor "pyridine" after the Greek word meaning fire, reflecting its discovery through pyrolytic processes. The structural determination of pyridine came decades later through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.
Imidazole chemistry has an equally rich historical foundation, with the parent compound first synthesized by Heinrich Debus in 1858, though various imidazole derivatives had been discovered as early as the 1840s. Debus accomplished this synthesis using glyoxal and formaldehyde in ammonia to form imidazole, establishing a synthetic approach that, while producing relatively low yields, remained useful for creating carbon-substituted imidazoles. The historical significance of imidazole compounds became apparent with the discovery of naturally occurring derivatives such as allantoin in 1800 and parabanic acid in 1837, both derived from uric acid. The amino acid histidine and its decomposition product histamine, both containing the imidazole structure, further demonstrated the biological importance of this heterocyclic system.
The emergence of compounds like pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- represents the modern evolution of heterocyclic chemistry, where sophisticated synthetic methodologies enable the construction of complex molecules containing multiple heterocyclic units. The incorporation of halogen substituents, particularly bromine, became strategically important with the development of cross-coupling reactions in the late 20th century. The addition of trifluoromethyl groups gained prominence as medicinal chemists recognized their ability to modulate molecular properties such as lipophilicity, metabolic stability, and bioavailability. This historical progression from simple heterocyclic discovery to complex multifunctional building blocks reflects the maturation of organic synthesis and its application to pharmaceutical and materials science.
Significance as a Multifunctional Building Block
The compound pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- exemplifies the concept of a multifunctional building block through its integration of multiple reactive sites and pharmacophoric elements within a single molecular framework. The bromine substituent at the 2-position of the pyridine ring serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. This reactivity enables the compound to participate in carbon-carbon bond formation reactions that can extend the molecular framework or introduce additional functional groups. The electron-deficient nature of the pyridine ring, enhanced by both the bromine substituent and the electron-withdrawing imidazole system, makes it particularly suitable for nucleophilic aromatic substitution reactions.
The imidazole ring system contributes additional synthetic versatility through its ability to act as both a hydrogen bond donor and acceptor, as well as its capacity for coordination with metal centers. The nitrogen atoms in the imidazole ring can participate in various chemical transformations, including alkylation, acylation, and coordination chemistry applications. The trifluoromethyl group attached to the imidazole ring provides unique electronic properties that can influence the reactivity of both heterocyclic systems, while also contributing to improved pharmacokinetic properties in potential pharmaceutical applications. The polar and ionizable nature of the imidazole ring system enhances the solubility and bioavailability parameters of molecules incorporating this building block.
Research applications of this compound span multiple areas of chemistry and materials science, with particular emphasis on its role as an intermediate in pharmaceutical synthesis and materials development. The combination of pyridine and imidazole rings creates opportunities for developing molecules with diverse biological activities, as both heterocyclic systems are prevalent in bioactive compounds. The strategic placement of functional groups allows for selective chemical modifications, enabling chemists to fine-tune molecular properties for specific applications. The compound's classification as a specialty material reflects its importance in advanced research applications where precise structural control and high purity are essential. Current synthetic methodologies continue to expand the utility of such multifunctional building blocks, with ongoing research focusing on developing more efficient and environmentally friendly synthetic routes.
Table 2: Functional Group Analysis and Synthetic Applications
| Functional Group | Position | Synthetic Utility | Applications |
|---|---|---|---|
| Bromine | Pyridine 2-position | Cross-coupling reactions | Carbon-carbon bond formation |
| Pyridine nitrogen | Ring position | Coordination chemistry | Metal complex formation |
| Imidazole ring | Pyridine 5-position | Hydrogen bonding | Pharmaceutical applications |
| Trifluoromethyl | Imidazole 5-position | Electronic modulation | Property optimization |
Properties
IUPAC Name |
2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-7-2-1-5(3-14-7)8-15-4-6(16-8)9(11,12)13/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENBPMKHDSLAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a) 2-Bromo-5-(bromomethyl)pyridine
- Synthesis :
- Starting material : 2-Bromo-5-methylpyridine (CAS 3510-66-5) undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in carbon tetrachloride.
- Conditions : Reflux (75–80°C) for 1.5–4 hours under nitrogen.
- Yield : ~61–69% (crude).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 2-Bromo-5-(bromomethyl)pyridine |
b) 2-Bromo-5-aldehyde pyridine
- Synthesis :
- Starting material : 2,5-Dibromopyridine reacts with a Grignard reagent (e.g., isopropyl magnesium chloride) in tetrahydrofuran (THF), followed by formylation with DMF.
- Conditions : 15°C for 15 hours (Grignard step), then DMF addition at 15–25°C.
- Yield : 80.24% (purity 99.2%).
Imidazole Ring Formation
The trifluoromethylimidazole moiety is introduced via cyclization or coupling reactions. Two approaches are plausible:
b) Cross-Coupling with Preformed Imidazole
- Method : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach a pre-synthesized 5-(trifluoromethyl)-1H-imidazol-2-yl group to 2-bromo-5-bromomethylpyridine.
- Reagents :
Final Functionalization
Post-coupling modifications may include:
- Debromination : Selective removal of excess bromine using zinc or catalytic hydrogenation.
- Purification : Crystallization (e.g., toluene/hexane) or flash chromatography.
Comparative Analysis of Methods
Challenges and Optimization
- Regioselectivity : Ensuring correct positioning of the trifluoromethylimidazole group requires careful control of reaction conditions.
- Scale-Up : The Grignard method is industrially viable due to mild conditions and high yield, whereas radical bromination may require hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring, to form different derivatives.
Coupling Reactions: The trifluoromethyl-imidazole group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the imidazole ring.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antiviral Agents
Research has indicated that pyridine derivatives exhibit antiviral properties. For instance, compounds similar to Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- have been investigated for their ability to inhibit viral replication. Studies show that modifications in the imidazole ring can enhance antiviral efficacy against various pathogens, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) .
Antimicrobial Activity
The compound's structure allows it to interact with biological targets effectively. Some studies have reported that pyridine derivatives can inhibit bacterial growth, making them promising candidates for developing new antibiotics. The presence of the trifluoromethyl group is particularly significant as it can enhance lipophilicity and membrane permeability .
Agrochemicals
Pyridine derivatives are widely used in the development of agrochemicals due to their herbicidal and fungicidal properties. The unique electronic characteristics imparted by the trifluoromethyl group make these compounds effective in targeting specific biochemical pathways in pests and pathogens. Research indicates that such compounds can be designed to minimize environmental impact while maximizing efficacy against agricultural pests .
Material Science
In material science, pyridine-based compounds are utilized to synthesize advanced materials with specific electronic properties. The incorporation of halogen atoms can significantly alter the thermal stability and conductivity of the resultant materials. These compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Antiviral Activity
A study published in MDPI demonstrated that pyridine derivatives with imidazole components showed significant inhibition of HCV NS5B RNA polymerase activity, with IC50 values indicating potent antiviral effects . The structural modifications in these compounds were critical for enhancing their biological activity.
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the synthesis of various pyridine derivatives and their evaluation against resistant bacterial strains. Compounds similar to Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- were found to exhibit remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl-imidazole group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
This chloro-substituted analog differs only in the halogen (Cl vs. Br). Key distinctions include:
- Molecular Weight : 247.60 g/mol (Cl) vs. ~301.14 g/mol (Br, estimated) .
- Reactivity : Bromine’s larger atomic radius and lower electronegativity may facilitate nucleophilic substitution compared to chlorine.
- Biological Activity : Chloro analogs are often precursors in pharmaceutical synthesis, as seen in patents for kinase inhibitors .
2-Bromo-5-(trifluoromethyl)pyridine
A simpler derivative lacking the imidazole moiety:
- Molecular Weight : 225.99 g/mol .
- Applications : Primarily used as a building block for cross-coupling reactions due to its reactive bromine and electron-withdrawing CF₃ group .
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine
This compound substitutes the trifluoromethyl group with a pyridine ring:
- Molecular Weight : 301.14 g/mol .
- Solubility: Limited solubility in aqueous media, requiring storage at 2–8°C for stability .
Comparative Data Table
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- (CAS No. 219535-00-9) is a novel nitrogen-containing heterocyclic compound that exhibits potential therapeutic properties. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C7H5BrF3N4
- Molecular Weight: 266.04 g/mol
- Structure: The compound consists of a pyridine ring substituted with a bromo group and an imidazole moiety containing a trifluoromethyl group.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent research indicates that pyridine derivatives exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that compounds similar to Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyridine Derivative A | 3.12 | Staphylococcus aureus |
| Pyridine Derivative B | 12.5 | Escherichia coli |
This suggests that the incorporation of the trifluoromethyl group may enhance the antibacterial potency of the compound.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that similar pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action: The trifluoromethyl group is believed to enhance metabolic stability and improve interactions with biological targets, potentially leading to increased efficacy against cancer cells .
Case Studies
-
Study on Antimicrobial Activity:
A study published in MDPI explored the antimicrobial properties of various pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated promising activity against multiple bacterial strains, supporting the potential use of these compounds in developing new antibiotics . -
Cancer Cell Line Evaluation:
Another investigation focused on the antiproliferative effects of pyridine derivatives on cancer cell lines. The results showed significant inhibition of cell growth, suggesting that these compounds could be further developed as anticancer agents .
Synthesis and Preparation
The synthesis of Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- typically involves multi-step organic reactions:
- Preparation of Imidazole Core: Starting materials are reacted under controlled conditions to form the imidazole ring.
- Bromination: The introduction of bromine is achieved through electrophilic substitution.
- Trifluoromethylation: This step often employs specialized reagents to introduce the trifluoromethyl group effectively.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies: To assess the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies: To elucidate the precise mechanisms through which this compound exerts its biological effects.
- Structural Modifications: To optimize potency and selectivity against specific pathogens or cancer types.
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. Optimized Reaction Conditions for Coupling
| Parameter | Recommendation | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos (2.5 mol%) | |
| Solvent | Toluene or DMF at 110°C | |
| Reaction Time | 12–24 hours under microwave irradiation (150 W) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
